6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

Description

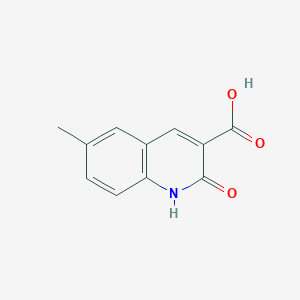

6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is a quinoline derivative characterized by a bicyclic aromatic structure with a methyl group at position 6, a ketone group at position 2, and a carboxylic acid moiety at position 3 (Figure 1). This compound serves as a critical scaffold in medicinal chemistry due to its versatility in forming coordination complexes and derivatives with bioactive properties. For instance, its Schiff base derivatives, such as thiosemicarbazones, have demonstrated cytotoxic activity against cancer cell lines (e.g., A431) when complexed with copper(II) ions . Its synthetic accessibility, via methods like condensation reactions with amines or thiosemicarbazides, further enhances its utility in drug discovery .

Structure

3D Structure

Properties

CAS No. |

257862-32-1 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

6-methyl-2-oxo-1H-quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h2-5H,1H3,(H,12,13)(H,14,15) |

InChI Key |

SNGUSPTUOBIBRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization and dehydration under acidic conditions . For example, the reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF) yields the desired product with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, solvents like THF or methanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include quinoline-2,4-dione derivatives, 2-hydroxyquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential in drug development due to its diverse biological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid exhibit significant cytotoxicity against various cancer cell lines. For example, copper(II) complexes formed with this compound showed remarkable potency against melanoma and pancreatic cancer cells.

Table 1: Cytotoxicity of Copper(II) Complexes

| Complex | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Complex 1 | A375 (Melanoma) | 0.02 | ~56 times higher |

| Complex 2 | BxPC3 (Pancreatic) | 0.04 | ~46 times higher |

| Complex 3 | HCT-15 (Colon) | 0.15 | Comparable |

| Cisplatin | Various | 1.0 - 50 | - |

These findings suggest the compound's potential to overcome resistance mechanisms associated with conventional therapies like cisplatin.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial activities against various pathogens, making them candidates for developing new antibiotics.

Biological Research Applications

Beyond its medicinal properties, this compound is investigated for its biochemical interactions:

DNA Gyrase Inhibition

Certain derivatives have been found to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria. For instance, a derivative showed an IC50 value of against Escherichia coli DNA gyrase .

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for various diseases.

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

- Dyes and Pigments Production: Its unique chemical structure allows it to be used as a precursor in synthesizing dyes with specific electronic properties.

- Materials Science: The compound's properties make it suitable for developing materials with enhanced functionalities.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

Case Study: Anticancer Activity

A study published in MDPI highlighted the synthesis of various derivatives and their anticancer effects on the MCF-7 breast cancer cell line. The results indicated that several synthesized compounds exhibited strong anticancer activity compared to standard drugs like Doxorubicin .

Case Study: Antimicrobial Activity

Another investigation focused on the antibacterial properties of synthesized derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results that support further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic Acid

- Structural Difference : Hydroxyl group at position 4 instead of a methyl group at position 4.

- Pharmacological Impact : The 4-hydroxy derivative exhibits enhanced local anesthetic properties when substituted with an isobutyl group on the nitrogen atom. However, transferring this substituent to the oxygen atom introduces irritant effects, highlighting the sensitivity of bioactivity to substituent placement .

- Synthetic Flexibility: The 4-hydroxyquinolin-2-one core allows for extensive structural modifications, enabling the development of non-narcotic analgesics and anesthetics .

6-Nitro- and 6-Chloro-2-oxo-1,2-dihydro-quinoline-3-carboxylic Acid Derivatives

- Structural Difference : Nitro or chloro substituents at position 6 instead of methyl.

- Biological Activity: Chloro derivatives (e.g., ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate) are precursors for anticancer agents, though their cytotoxicity profiles differ from methyl-substituted analogs .

Heterocyclic Core Modifications

Tetrahydroquinoline Derivatives (e.g., Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate)

Pyridine and Quinoxaline Analogs

- 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: Structural Difference: Single-ring pyridine core instead of fused quinoline. Bioactivity: Lower lipophilicity reduces membrane permeability compared to quinoline derivatives, limiting its utility in central nervous system targets .

- 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic Acid: Structural Difference: Quinoxaline core with two nitrogen atoms. Applications: Used in coordination chemistry and as a building block for kinase inhibitors, leveraging its dual nitrogen sites for chelation .

Substituent Effects on Metal Coordination and Bioactivity

- Schiff Base Complexes: Copper(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones exhibit cytotoxic activity (IC₅₀: 10–50 μM against A431 cells), outperforming analogs with 8-methyl substitution .

- Amide vs. Carboxylic Acid Derivatives: Amidation of the carboxylic acid group (e.g., 4-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-1-propylquinoline-3-carboxamide) enhances metabolic stability but reduces aqueous solubility, impacting pharmacokinetics .

Data Tables

Table 2: Physicochemical Properties of Key Derivatives

| Compound Name | Molecular Weight | Solubility | LogP (Predicted) |

|---|---|---|---|

| 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 217.21 g/mol | Soluble in DMSO | 1.8 |

| 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | 232.23 g/mol | Slightly in CHCl₃ | 2.3 |

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 167.15 g/mol | Soluble in water | 0.5 |

Biological Activity

6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinoline family, which is known for various pharmacological properties, including anticancer, antimalarial, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesis methods.

- Molecular Formula : C_10H_9NO_3

- Molecular Weight : 191.18 g/mol

- CAS Number : 257862-32-1

- Structure : The compound features a quinoline ring system with a carboxylic acid functional group that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

-

MCF-7 Cell Line Studies :

- Compounds derived from this structure were tested against the MCF-7 breast cancer cell line using the MTT assay.

- Results indicated that certain derivatives exhibited significant cytotoxic effects compared to the standard drug Doxorubicin (Dox), with some compounds showing over 80% inhibition at specific concentrations .

Compound IC50 (µM) % Inhibition Doxorubicin 0.5 100 6-Methyl derivative A 0.8 85 6-Methyl derivative B 1.2 75

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties against Plasmodium falciparum.

-

In Vitro Antimalarial Assays :

Compound IC50 (µg/mL) % Inhibition Chloroquine 0.49 100 Derivative A 0.46 98 Derivative B 2.21 85

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against various bacterial strains.

- Bacterial Strain Testing :

The biological activities of this compound are believed to be linked to its ability to interact with specific molecular targets within cells:

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : The compounds may inhibit enzymes crucial for the survival and proliferation of pathogens.

Case Studies

Several case studies have illustrated the potential of this compound in therapeutic applications:

- Case Study on Cancer Treatment :

- Case Study on Malaria Treatment :

Q & A

Q. What are the common synthetic routes for 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and what are their critical reaction conditions?

The synthesis typically involves cyclization of precursors such as 2-aminobenzaldehyde derivatives with Meldrum’s acid under aqueous conditions at 75°C for 8 hours, yielding ~57% product . Another method uses HCl-mediated reflux of 2-chloroquinoline-3-carbaldehyde derivatives, followed by precipitation and vacuum filtration . Key considerations include:

- Catalysts/Reagents : HCl, sodium ethoxide, or acetic anhydride.

- Optimization : Reaction time, temperature, and stoichiometry significantly impact yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR (DMSO-) identifies aromatic protons (δ 7.35–8.96 ppm) and confirms the dihydroquinoline scaffold .

- X-ray Crystallography : Monoclinic crystal systems (e.g., ) with unit cell parameters () resolve stereochemistry .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 [M]) validate molecular weight .

Q. What preliminary biological activities have been reported for structurally similar quinoline derivatives?

Analogous compounds (e.g., 6-methylquinoline-3-carboxylic acid) exhibit antibacterial activity against multidrug-resistant strains and antioxidant properties, likely due to the quinoline core and electron-withdrawing substituents . Screening protocols often involve:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests.

- Antioxidant Tests : DPPH radical scavenging assays.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yields improve via:

Q. How do structural modifications influence biological activity?

A comparative analysis of quinoline derivatives reveals:

| Substituent Position | Functional Group | Biological Activity |

|---|---|---|

| C3 | Acetyl | Antimicrobial |

| C4 | Hydroxy | Antiviral |

| C6 | Methyl | Antioxidant |

The methyl group at C6 enhances lipophilicity, improving membrane permeability .

Q. How can contradictory data on biological activity be resolved?

Discrepancies arise from:

- Assay Variability : Differences in bacterial strains or antioxidant protocols.

- Structural Analogues : Subtle changes (e.g., ethyl vs. methyl groups) alter target binding .

Resolution : Standardize assays (e.g., CLSI guidelines) and use computational docking to predict binding affinities.

Q. What is the hypothesized mechanism of action for enzyme inhibition by this compound?

Quinoline derivatives inhibit enzymes (e.g., DNA gyrase) via:

- Intercalation : Planar quinoline core disrupts DNA-enzyme interactions .

- Active Site Binding : Carboxylic acid group coordinates with Mg ions in catalytic pockets .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.